REACTION_SMILES
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[CH3:15][NH:16][CH3:17].[CH3:19][C:20](=[O:21])[CH3:22].[Cl:1][c:2]1[n:3][c:4]([NH:9][CH2:10][C:11]([F:12])([F:13])[F:14])[n:5][c:6]([Cl:8])[n:7]1.[OH2:18]>>[c:2]1([N:16]([CH3:15])[CH3:17])[n:3][c:4]([NH:9][CH2:10][C:11]([F:12])([F:13])[F:14])[n:5][c:6]([Cl:8])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)CNc1nc(Cl)nc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN(C)c1nc(Cl)nc(NCC(F)(F)F)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |